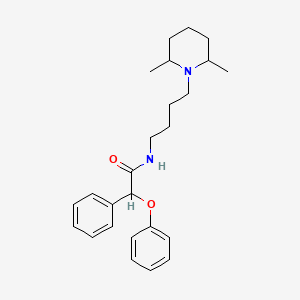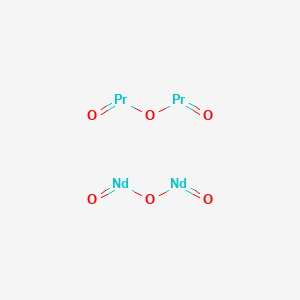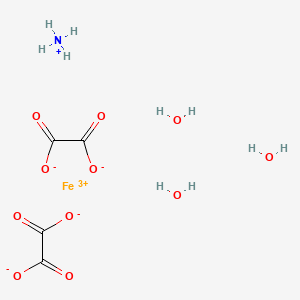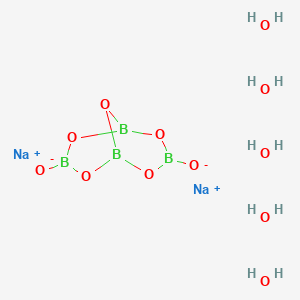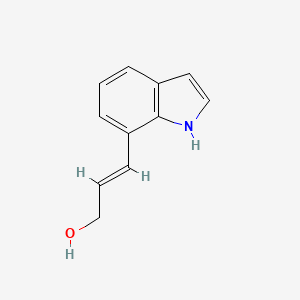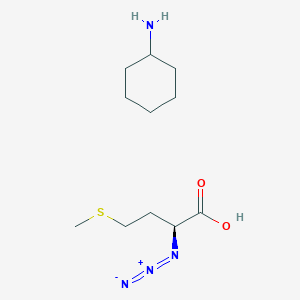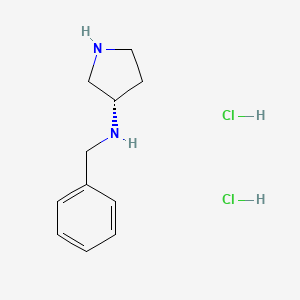
Nitrophenylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitrophenylhydrazine is an organic compound that belongs to the class of hydrazines. It is characterized by the presence of a nitro group attached to a phenyl ring, which is further bonded to a hydrazine moiety. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nitrophenylhydrazine can be synthesized through several methods. One common method involves the reaction of nitrobenzene with hydrazine hydrate in the presence of a catalyst. For example, in a halogenated hydrocarbon and water two-phase system, nitrobenzene reacts with hydrazine hydrate under catalytic conditions to yield this compound . Another method involves the diazotization of nitroaniline followed by reduction and hydrolysis to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. For instance, using parachloronitrobenzene as a starting material, the reaction with hydrazine hydrate in the presence of a catalyst can yield this compound with a purity of over 99% and a yield of 80-85% .
Analyse Des Réactions Chimiques
Types of Reactions: Nitrophenylhydrazine undergoes various chemical reactions, including:
Reduction: It can be reduced to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Condensation: It reacts with carbonyl compounds to form hydrazones.
Common Reagents and Conditions:
Reduction: Common reducing agents include sodium borohydride and hydrogen in the presence of a catalyst.
Substitution: Reagents such as halides and bases are used for substitution reactions.
Condensation: Carbonyl compounds like aldehydes and ketones react with this compound to form hydrazones under acidic or basic conditions.
Major Products:
Reduction: Aminophenylhydrazine
Substitution: Various substituted phenylhydrazines
Condensation: Hydrazones
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of nitrophenylhydrazine involves its interaction with carbonyl compounds to form hydrazones. This reaction is a nucleophilic addition followed by an elimination reaction, where the hydrazine group adds to the carbonyl carbon, and water is eliminated to form the hydrazone . The molecular targets include carbonyl groups in aldehydes and ketones, and the pathways involved are typical of nucleophilic addition-elimination mechanisms.
Comparaison Avec Des Composés Similaires
- 2-Nitrophenylhydrazine
- 3-Nitrophenylhydrazine
- 4-Nitrophenylhydrazine
Comparison: Nitrophenylhydrazine is unique due to its specific nitro group position on the phenyl ring, which influences its reactivity and applications. For example, 2-nitrophenylhydrazine and 3-nitrophenylhydrazine have different reactivity profiles and are used in different contexts. The position of the nitro group affects the compound’s ability to form hydrazones and its overall stability .
Propriétés
Numéro CAS |
100-16-6 |
|---|---|
Formule moléculaire |
C6H7N3O2 |
Poids moléculaire |
153.13868 |
Synonymes |
Nitrophenylhydrazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


